molecular formula C15H18N2O B10966079 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one

Cat. No.: B10966079
M. Wt: 242.32 g/mol
InChI Key: FMIHLADQOGYEFI-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenylbutanone moiety attached at position 1. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one typically involves the condensation of 3,5-dimethylpyrazole with a suitable phenylbutanone precursor. One common method is the reaction of 3,5-dimethylpyrazole with 2-phenylbutan-1-one in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylethanone: Similar structure but with a shorter carbon chain.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpropan-1-one: Similar structure but with a different carbon chain length.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylpentan-1-one: Similar structure but with a longer carbon chain.

Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenylbutanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-phenylbutan-1-one

InChI

InChI=1S/C15H18N2O/c1-4-14(13-8-6-5-7-9-13)15(18)17-12(3)10-11(2)16-17/h5-10,14H,4H2,1-3H3

InChI Key

FMIHLADQOGYEFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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